2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. Adenosine is a purine nucleoside that acts as a neuromodulator and has a role in various physiological processes. Adenosine A2A receptor is expressed on immune cells and plays a crucial role in regulating immune response. CPI-444 has shown potential as an immunotherapy agent in various cancers.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide, as part of the pyridazinone family, has been a focus in synthetic chemistry. Ibrahim and Behbehani (2014) describe the synthesis of pyridazin-3-one derivatives, showcasing their utility in creating a variety of fused azines, an important class of compounds in medicinal chemistry (Ibrahim & Behbehani, 2014). Similarly, the study by Pailloux et al. (2007) discusses the synthetic routes to related pyridin-2-yl acetamides and their chemical oxidation products (Pailloux et al., 2007).
Biological Assessments and Applications
The compound's derivatives have been assessed for various biological properties. Karpina et al. (2019) synthesized a set of acetamides, including triazolo[4,3-a]pyridine derivatives, and conducted their biological assessment, highlighting their potential in drug development (Karpina et al., 2019). Mary et al. (2020) explored the photochemical and thermochemical properties of bioactive benzothiazolinone acetamide analogs, indicating their potential application in photovoltaic cells (Mary et al., 2020).
Coordination Chemistry
The compound and its derivatives play a significant role in coordination chemistry. Smolentsev (2017) investigated copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, contributing to the understanding of coordination geometry and ligand properties (Smolentsev, 2017).
Catalytic Properties
Studies such as the one by Saddik et al. (2012) have evaluated the compound's derivatives for their catalytic activities. They explored the oxidation of catechol to o-quinone, demonstrating the utility of these compounds in catalytic processes (Saddik et al., 2012).
Drug Discovery and Pharmaceutical Applications
In drug discovery, compounds like this are often key intermediates or final products. For example, Kobayashi et al. (2007) discussed the synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one derivatives, a process relevant to medicinal chemistry (Kobayashi et al., 2007). Another study by Hernández-Vázquez et al. (2018) synthesized a series of peptidic pyrazinones with potential anti-inflammatory capacity, showcasing the therapeutic applications of these compounds (Hernández-Vázquez et al., 2018).
Antimicrobial Activity
Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, including those based on pyridazin-3-one, and evaluated their antimicrobial activity. This underscores the compound's relevance in developing new antimicrobial agents (Fahim & Ismael, 2019).
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-3-2-8-16-15(10)17-13(20)9-19-14(21)7-6-12(18-19)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFVGYGRFHMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.